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Compound of Interest

Compound Name: 2-Selenophenecarboxaldehyde

CAS No.: 25109-26-6

Cat. No.: B1329841

Get Quote

In the landscape of medicinal chemistry and materials science, selenium-containing

heterocycles represent a class of compounds with significant potential. Selenophenes, as

bioisosteres of thiophenes and furans, have garnered substantial interest for their unique

electronic properties and diverse biological activities, including anticancer, antioxidant, and

antibacterial effects.[1][2][3][4] At the heart of this promising class of molecules lies 2-
Selenophenecarboxaldehyde (C₅H₄OSe), a versatile aldehyde-functionalized selenophene.

[5] Its aldehyde group serves as a reactive handle for a multitude of chemical transformations,

making it an invaluable building block for the synthesis of more complex, biologically active

molecules and novel organic electronic materials.[6]

This guide provides a comprehensive exploration of the molecular structure of 2-
Selenophenecarboxaldehyde, moving from its chemical synthesis to its detailed structural

elucidation through a combination of spectroscopic, crystallographic, and computational

methodologies. Our objective is to furnish researchers, scientists, and drug development

professionals with a deep, mechanistic understanding of this compound's fundamental

properties.
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Part 1: Synthesis - The Vilsmeier-Haack Approach
The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is a cornerstone

transformation in organic synthesis. For selenophene, the Vilsmeier-Haack reaction is a highly

effective and widely employed method.[7][8][9] This reaction utilizes a Vilsmeier reagent,

typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid

chloride such as phosphorus oxychloride (POCl₃).[10][11] The resulting electrophilic iminium

salt readily reacts with the electron-rich selenophene ring, followed by hydrolysis to yield the

desired aldehyde.

The choice of the Vilsmeier-Haack reaction is predicated on its reliability, mild conditions, and

high regioselectivity for the 2-position of the selenophene ring, which is activated towards

electrophilic substitution by the selenium heteroatom.

Experimental Protocol: Vilsmeier-Haack Formylation of
Selenophene

Reagents and Equipment:

Selenophene

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM), anhydrous

Ice bath

Round-bottom flask with a magnetic stirrer

Dropping funnel

Standard workup and purification apparatus (separatory funnel, rotary evaporator,

chromatography columns)

Step-by-Step Procedure:
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Vilsmeier Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with

a magnetic stirrer and a dropping funnel, place anhydrous DMF in anhydrous DCM. Cool

the solution to 0°C using an ice bath.

Add POCl₃ dropwise to the cooled DMF solution via the dropping funnel over 30 minutes.

Maintain the temperature at 0°C. Stir the mixture for an additional 30 minutes at this

temperature to ensure the complete formation of the chloroiminium salt (Vilsmeier

reagent).

Formylation: Dissolve selenophene in anhydrous DCM and add it dropwise to the freshly

prepared Vilsmeier reagent at 0°C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and then heat to a gentle reflux (approx. 40-50°C) for 2-4 hours, monitoring

the reaction progress by TLC.

Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by the slow

addition of an ice-cold aqueous solution of sodium acetate or sodium bicarbonate until the

mixture is neutralized. This step hydrolyzes the intermediate iminium salt to the aldehyde.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer twice with DCM.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify

the resulting crude product by column chromatography on silica gel to yield pure 2-
Selenophenecarboxaldehyde.

Synthesis Workflow Diagram
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Caption: Vilsmeier-Haack synthesis of 2-Selenophenecarboxaldehyde.
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Part 2: A Convergent Approach to Structural
Elucidation
Determining the precise molecular structure of a compound like 2-
Selenophenecarboxaldehyde requires a multi-faceted analytical approach. No single

technique provides a complete picture. Instead, we converge data from spectroscopy,

crystallography, and computational modeling to build a self-validating and comprehensive

structural profile. This integrated strategy ensures that the proposed structure is consistent

across different physical and theoretical examinations.

Molecular Structure of
2-Selenophenecarboxaldehyde
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Mass Spectrometry
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(3D Geometry)
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Caption: Integrated workflow for structural determination.

Part 3: Spectroscopic Characterization
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Spectroscopy provides the foundational data regarding the connectivity and chemical

environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for mapping the carbon-hydrogen framework. For 2-
Selenophenecarboxaldehyde, we anticipate specific signals for the three ring protons and the

single aldehyde proton. The presence of the magnetically active ⁷⁷Se isotope (7.6% natural

abundance) can lead to satellite peaks, providing direct evidence of H-Se or C-Se coupling.[12]
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Proton/Carbon
Predicted ¹H Shift

(ppm)

Predicted ¹³C Shift

(ppm)
Rationale / Notes

Aldehyde (-CHO) 9.8 - 10.0 185 - 195

Deshielded due to the

electronegativity of

oxygen and the

magnetic anisotropy

of the C=O bond.

H-5 8.3 - 8.5 ~145

Most deshielded ring

proton due to

proximity to both the

electron-withdrawing

aldehyde and the

selenium atom.

H-3 7.9 - 8.1 ~140

Deshielded by the

adjacent selenium

atom.

H-4 7.3 - 7.5 ~130

Least deshielded ring

proton, coupled to

both H-3 and H-5.

C-2 (C-CHO) - ~150

Carbon bearing the

aldehyde group,

significantly

deshielded.

C-5 - ~138

Alpha to selenium and

adjacent to the formyl-

substituted carbon.

Note: Predicted shifts are based on data from analogous compounds like 2-

thiophenecarboxaldehyde and other selenophene derivatives.[13][14]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by measuring their vibrational

frequencies. The spectrum of 2-Selenophenecarboxaldehyde is dominated by the strong
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carbonyl stretch of the aldehyde.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C=O Stretch (Aldehyde) 1665 - 1685 Strong

C-H Stretch (Aldehyde) 2720 - 2830 Medium, often two bands

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C=C Stretch (Ring) 1400 - 1600 Medium, multiple bands

Rationale: The conjugation of the aldehyde with the selenophene ring lowers the C=O

stretching frequency compared to a saturated aldehyde (typically 1720-1740 cm⁻¹).[15][16] The

aldehydic C-H stretch is a highly diagnostic, though sometimes weak, pair of bands.[17]

Mass Spectrometry (MS)
MS provides the molecular weight and formula. The key feature for a selenium-containing

compound is its distinctive isotopic pattern arising from multiple stable isotopes (⁷⁴Se, ⁷⁶Se,

⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). The calculated molecular weight of C₅H₄OSe is 159.06 g/mol .[13] The

mass spectrum will show a cluster of peaks around the molecular ion (M⁺) corresponding to

this isotopic distribution, which is an unambiguous confirmation of the presence of one

selenium atom.

Part 4: Crystallographic and Conformational
Analysis
While spectroscopy defines connectivity, crystallography and conformational analysis reveal

the molecule's three-dimensional arrangement.

X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise 3D structure,

including bond lengths and angles.[6] Although a specific crystal structure for 2-
Selenophenecarboxaldehyde is not readily available in public databases, we can infer its key

structural parameters from extensive studies on related selenophene derivatives.[6]
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Crystallographic Parameter Expected Value Reference/Rationale

Crystal System Monoclinic / Triclinic
Common for selenophene

derivatives.[6]

Space Group P2₁/c, P-1
Frequently observed for similar

structures.[6]

C-Se Bond Length 1.85 - 1.90 Å
Based on NIST experimental

data for selenophene rings.[6]

Ring Planarity Essentially planar
Characteristic of aromatic

heterocyclic systems.[6]

Conformational Analysis
Rotation around the single bond connecting the aldehyde group to the selenophene ring gives

rise to two planar conformers: the O-Se-cis (syn) and O-Se-trans (anti) rotamers.[18] The

relative stability of these conformers is governed by a balance of steric repulsion and

electrostatic interactions (e.g., dipole-dipole interactions). For related 2-heterocyclic aldehydes,

the O-Heteroatom-trans conformer is often found to be more stable. Computational methods

are ideal for quantifying this energy difference.[19][20]

O-Se-cis Conformer
O-Se-trans Conformer

cis
trans

Rotation

ΔE

Click to download full resolution via product page

Caption: Rotational conformers of 2-Selenophenecarboxaldehyde.

Part 5: Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a

powerful theoretical lens to validate and expand upon experimental findings.[21] These in silico
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experiments can accurately predict molecular geometries, vibrational frequencies, and NMR

chemical shifts, offering a direct comparison with experimental data.[22]

Computational Protocol Workflow
A typical DFT workflow for analyzing 2-Selenophenecarboxaldehyde involves several key

steps:

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy

conformation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set). This

provides theoretical bond lengths and angles that can be compared to crystallographic data.

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The

absence of imaginary frequencies confirms that the structure is a true energy minimum. The

calculated frequencies can be scaled and compared directly with the experimental IR

spectrum.

NMR Prediction: The magnetic shielding tensors are calculated (e.g., using the GIAO

method) to predict ¹H and ¹³C NMR chemical shifts, which are then compared to

experimental spectra.

Conformational Energy: The energies of both the O-Se-cis and O-Se-trans conformers are

calculated to determine their relative stabilities and the energy barrier for rotation.

Calculated Properties

Initial Structure
(O-Se-cis & O-Se-trans)

DFT Calculation
(e.g., B3LYP/6-311G)

Optimized Geometry
(Bond Lengths/Angles)

Vibrational Frequencies
(Compare to IR)

NMR Chemical Shifts
(Compare to NMR)

Relative Energies
(Conformer Stability)
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Click to download full resolution via product page

Caption: Workflow for Quantum Chemical (DFT) analysis.

Conclusion
The molecular structure of 2-Selenophenecarboxaldehyde is that of a planar, aromatic five-

membered selenophene ring substituted at the 2-position with a carboxaldehyde group. Its

structure is comprehensively defined by a convergence of evidence from synthesis,

spectroscopy (NMR, IR, MS), and computational modeling. This detailed structural

understanding is the critical foundation upon which its applications in medicinal chemistry and

materials science are built, enabling the rational design of novel therapeutics and functional

materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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